molecular formula C22H26N2O3S B2808451 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide CAS No. 1207036-85-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide

Cat. No. B2808451
CAS RN: 1207036-85-8
M. Wt: 398.52
InChI Key: BNURWFBQRMAXQV-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

Research has demonstrated the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the potential of related structures in generating novel compounds with significant applications in medicinal chemistry and material science. The structural elucidation of these compounds, including their charge distributions and regions of electrophilic and nucleophilic reactivity, has been detailed through spectroscopic, X-ray diffraction, and DFT studies, emphasizing the compound's utility in nonlinear optical (NLO) applications due to its promising hyperpolarizability properties (Almansour et al., 2016).

Potential Biological Activities

The exploration of amide-based atropisomers in tachykinin NK1-receptor antagonists highlighted the synthesis of bicyclic compounds related to the core structure of interest, revealing the impact of atropisomer chirality on NK1-receptor recognition and suggesting potent antagonist activity for specific conformers (Ishichi et al., 2004). This indicates the compound's relevance in developing new therapeutic agents targeting NK1 receptors.

Medicinal Chemistry Applications

A study on the synthesis and QSAR of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, including novel antibacterial agents, underlines the broader applicability of structurally similar compounds in designing new drugs with significant antibacterial activity (Palkar et al., 2017). This research points towards the compound's potential utility in developing new antibacterial drugs.

Chemical Reactivity and Interaction Studies

Investigations into the behavior of related compounds towards various nitrogen nucleophiles have expanded understanding of their chemical reactivity, providing insights into the synthesis of diverse heterocyclic systems (Bondock et al., 2011). This research highlights the compound's role in synthesizing complex heterocycles with potential applications across various scientific domains.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-5-24-17-12-11-15(13-18(17)27-14-22(3,4)21(24)26)23-20(25)16-9-7-8-10-19(16)28-6-2/h7-13H,5-6,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNURWFBQRMAXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide

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